![molecular formula C10H10N2O B1619098 2-Methoxyquinolin-8-amine CAS No. 134829-04-2](/img/structure/B1619098.png)
2-Methoxyquinolin-8-amine
Overview
Description
2-Methoxyquinolin-8-amine, also known as 8-amino-2-methoxyquinoline (8-MAQ), is a heterocyclic organic compound that belongs to the quinoline family. It has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antitumor Activity
- In Vitro Antitumor Activity : A study conducted by Károlyi et al. (2012) explored the in vitro antitumor activity of novel functionalized methanamines derived from 2-Methoxyquinolin-8-amine against various human cancer cell lines. This research showed that certain derivatives exhibited attractive cytotoxicity and cytostatic effects, highlighting the potential of 2-Methoxyquinolin-8-amine derivatives in cancer therapy (Károlyi et al., 2012).
Fluorescent Probes and Sensors
- Fluorescent Zn(2+) Probe : Mikata et al. (2015) developed tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA), a highly fluorescent probe for Zn(2+) with a high quantum yield and sensitivity. This compound, derived from 2-Methoxyquinolin-8-amine, could be useful in various biological and environmental sensing applications (Mikata et al., 2015).
Miscellaneous Applications
- Synthesis of Novel Compounds : Research by Jiang Jia-mei (2010) involved the synthesis of 4-Chloro-8-methoxyquinoline from 2-Methoxyquinolin-8-amine, indicating the compound's utility as a precursor in organic synthesis (Jiang Jia-mei, 2010).
- Antibacterial Activity : A 2018 study by Qu et al. investigated the synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety, showing moderate to good antibacterial efficacy. This study illustrates the potential of 2-Methoxyquinolin-8-amine derivatives in developing new antibacterial agents (Qu et al., 2018).
properties
IUPAC Name |
2-methoxyquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAWDWTNZXEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331275 | |
Record name | 2-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinolin-8-amine | |
CAS RN |
134829-04-2 | |
Record name | 2-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.